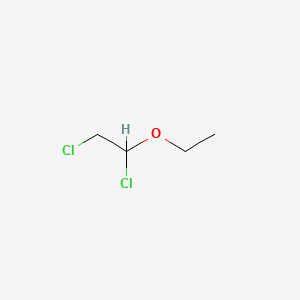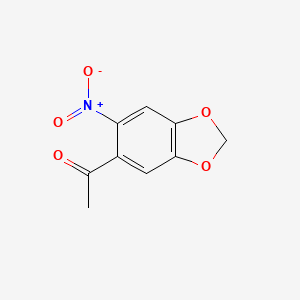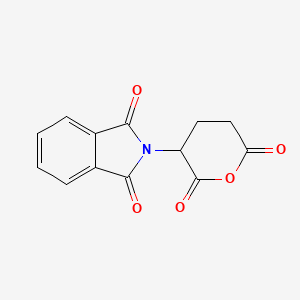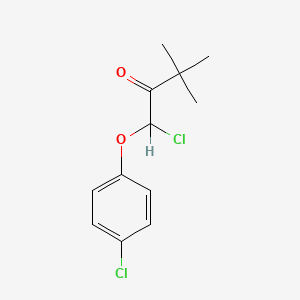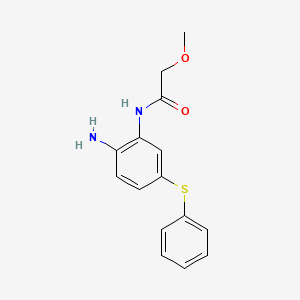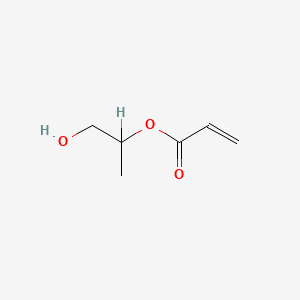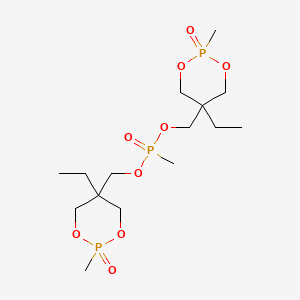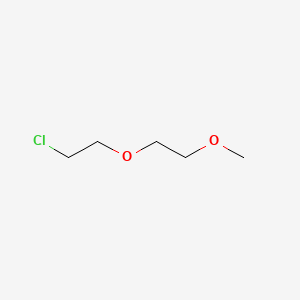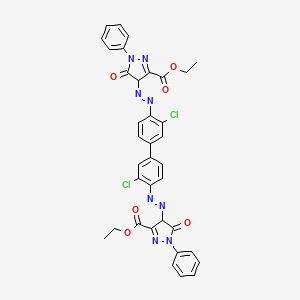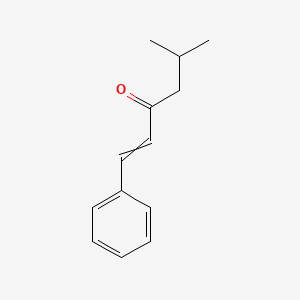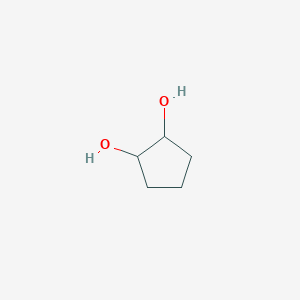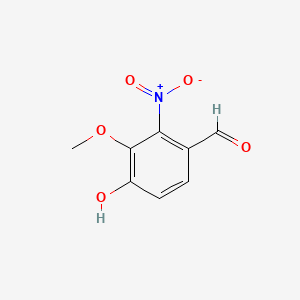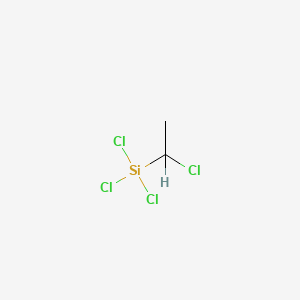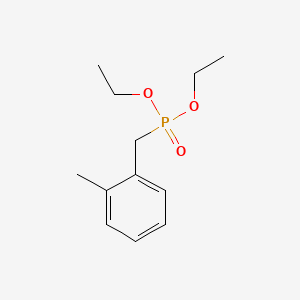
Diethyl 2-methylbenzylphosphonate
Übersicht
Beschreibung
Diethyl 2-methylbenzylphosphonate (CAS# 62778-16-9) is a research chemical with the molecular formula C12H19O3P . It has a molecular weight of 242.25 and its IUPAC name is 1-(diethoxyphosphorylmethyl)-2-methylbenzene .
Synthesis Analysis
The synthesis of diethyl benzylphosphonate derivatives, including Diethyl 2-methylbenzylphosphonate, has been studied. The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of Diethyl 2-methylbenzylphosphonate consists of a benzene ring with a methyl group and a phosphonate group attached to it . The phosphonate group is further bonded with two ethyl groups .Chemical Reactions Analysis
The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .Physical And Chemical Properties Analysis
Diethyl 2-methylbenzylphosphonate has a molecular weight of 242.25 . Its density is 1.09 g/cm^3 . The compound is canonicalized and has a complexity of 232 . It has a topological polar surface area of 35.5 .Wissenschaftliche Forschungsanwendungen
Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
- Application Summary: Diethyl 2-methylbenzylphosphonate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. This method is used to prepare phosphonic acids from their simple dialkyl esters .
- Methods of Application: The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
- Results: The microwave-assisted method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
Potential Antimicrobial Agents
- Application Summary: Diethyl benzylphosphonate derivatives, including Diethyl 2-methylbenzylphosphonate, have been studied as potential antimicrobial agents .
- Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
- Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Antibiotic and Antiviral Agents
- Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as antibiotic and antiviral agents .
- Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
- Results: All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .
Components of Polymers Used in Paints and Adhesives
- Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as components of polymers used in paints and adhesives .
- Methods of Application: The method involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
- Results: In all cases, microwave-assisted BTMS (MW-BTMS) dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
Antibiotic and Antiviral Agents
- Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as antibiotic and antiviral agents .
- Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The compounds were then tested on model Escherichia coli bacterial strains .
- Results: All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .
Components of Polymers Used in Paints and Adhesives
- Application Summary: Phosphonic acids, including Diethyl 2-methylbenzylphosphonate, are used as components of polymers used in paints and adhesives .
- Methods of Application: The method involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations .
- Results: In all cases, microwave-assisted BTMS (MW-BTMS) dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
Zukünftige Richtungen
Several newly synthesized organophosphonates, including Diethyl 2-methylbenzylphosphonate, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains and may be engaged in the future as new substitutes for commonly used antibiotics .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVIMLRIKAZZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069639 | |
| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methylbenzylphosphonate | |
CAS RN |
62778-16-9 | |
| Record name | Diethyl P-[(2-methylphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)
